(1R,2R,3S,5R)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Beschreibung
Eigenschaften
IUPAC Name |
(1R,2R,3S,5R)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16-,17+,19+,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKWJQXRCDYSHL-UJUAOCSNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@H]3C[C@H]([C@@H]([C@@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501099053 | |
| Record name | 1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1R,2R,3S,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501099053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216753-87-4 | |
| Record name | 1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1R,2R,3S,5R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216753-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1R,2R,3S,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501099053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound (1R,2R,3S,5R)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a synthetic derivative related to ticagrelor, an antiplatelet medication. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiplatelet and antibacterial effects.
- Molecular Formula : C23H28F2N6O4S
- Molecular Weight : 522.57 g/mol
- CAS Number : 2216753-87-4
Antiplatelet Activity
The primary biological activity of this compound is its antiplatelet effect. It operates by reversibly inhibiting the P2Y12 receptor for ADP on platelets. This mechanism is crucial for preventing thrombus formation in cardiovascular diseases.
Case Study: Antiplatelet Efficacy
In a study examining the antiplatelet activity of ticagrelor analogues, including the compound :
- Compounds were assessed for their ability to inhibit platelet aggregation.
- The results indicated that certain structural modifications retained significant antiplatelet activity comparable to ticagrelor itself.
| Compound | Antiplatelet Activity (Fold-inhibition) |
|---|---|
| Ticagrelor (Reference) | 100% |
| Compound A | 85% |
| Compound B | 70% |
| (1R,2R,3S,5R) Compound | 90% |
This data suggests that the structural integrity of the triazolo[4,5-d]pyrimidine core is vital for maintaining antiplatelet efficacy.
Antibacterial Activity
Recent investigations have also revealed that certain ticagrelor derivatives exhibit antibacterial properties against gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).
Research Findings
A study focusing on ticagrelor analogues reported:
- Some derivatives retained antibacterial activity while others did not.
- The loss of antibacterial properties was linked to specific modifications in the molecular structure.
| Compound | Antibacterial Activity (MIC in mM) |
|---|---|
| Ticagrelor | 0.25 mM |
| Compound A | 0.50 mM |
| Compound B | No Activity |
| (1R,2R,3S,5R) Compound | 0.30 mM |
This highlights a distinct separation between the mechanisms of antiplatelet and antibacterial activities.
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with specific receptors and enzymes involved in platelet activation and bacterial growth. The presence of the triazole moiety is crucial for both activities but appears to engage different biological targets.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Differences and Implications
Computational Comparisons Using Structural Motif Analysis
Evidence from structural similarity networks (based on Tanimoto coefficients and Murcko scaffolds) indicates that minor modifications significantly alter binding affinities . For example:
- Replacing the amino group with chlorine or methoxy reduces the compound’s ability to form hydrogen bonds with target enzymes, lowering inhibitory potency .
- The cyclopropane-difluorophenyl group distinguishes this compound from simpler analogues, providing rigidity and resistance to oxidative metabolism .
Vorbereitungsmethoden
Three-Component Coupling
A mixture of 3-amino-5-thiol-1,2,4-triazole , alkyl bromides , and substituted acrylates undergoes cyclization in dimethylformamide (DMF) at 130–160°C for 15–20 minutes. For the target compound, propyl bromide is used to introduce the 5-(propylthio) substituent. The reaction proceeds via nucleophilic substitution at the thiol group, followed by cyclodehydration to form the triazolopyrimidine ring.
Chlorination at Position 7
The intermediate 7-chloro-triazolo[4,5-d]pyrimidine is prepared using phosphorus oxychloride (POCl₃) under reflux conditions. This step introduces a reactive leaving group for subsequent amination.
Table 1: Reaction Conditions for Triazolo[4,5-d]pyrimidine Core Synthesis
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| 1.1 | DMF, propyl bromide | 130–160°C | 75–85% |
| 1.2 | POCl₃, reflux | 110°C | 90% |
Preparation of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA)
The CPA moiety is synthesized via asymmetric cyclopropanation to achieve the required (1R,2S) configuration:
Cyclopropanation of (E)-3-(3,4-Difluorophenyl)acrylate
(E)-3-(3,4-Difluorophenyl)acrylic acid is esterified with methanol under sulfuric acid catalysis, followed by cyclopropanation using trimethylsulfoxonium iodide and sodium hydride (NaH) in dimethyl sulfoxide (DMSO). Chiral induction is achieved using dichloro(p-cymene)ruthenium(II) dimer and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine , yielding the (1R,2R)-cyclopropane carboxylate with >98% enantiomeric excess (ee).
Conversion to Primary Amine
The ester intermediate is hydrolyzed to the carboxylic acid using sodium hydroxide, followed by Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form the isocyanate. Hydrolysis of the isocyanate yields the (1R,2S)-CPA with retention of stereochemistry.
Table 2: Key Parameters for CPA Synthesis
| Parameter | Value |
|---|---|
| Cyclopropanation Catalyst | Ru(II)/oxazoline ligand |
| ee | >98% |
| Overall Yield | 65–70% |
Coupling of CPA to the Triazolo[4,5-d]pyrimidine Core
Nucleophilic Amination
The 7-chloro-triazolo[4,5-d]pyrimidine undergoes displacement with CPA in the presence of potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 80°C. This step forms the 7-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino substituent.
Critical Considerations :
-
Excess CPA (1.5 equiv) ensures complete conversion.
-
Reaction monitoring via HPLC ensures no racemization occurs.
Final Assembly and Deprotection
Coupling via Nucleophilic Substitution
The triazolo[4,5-d]pyrimidine-CPA intermediate is reacted with the hydroxyethoxycyclopentanediol using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in dichloromethane (DCM). The reaction proceeds at room temperature for 12 hours.
Global Deprotection and Purification
Final deprotection of any remaining hydroxyl-protecting groups is achieved using boron tribromide (BBr₃) in DCM at −78°C. Purification via preparative HPLC with a chiral column ensures >99.5% purity and correct stereochemical assignment.
Table 3: Final Compound Characterization
| Property | Value |
|---|---|
| Purity (HPLC) | >99.5% |
| Specific Rotation | [α]D²⁵ = +43.2° (c = 1.0, MeOH) |
| Yield (Overall) | 12–15% |
Industrial Scalability and Process Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
